molecular formula C9H9N3O B1280588 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 76635-31-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1280588
CAS No.: 76635-31-9
M. Wt: 175.19 g/mol
InChI Key: SLXBJYRWWOPAOU-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic aromatic compound with the molecular formula C9H9N3O. It features an aniline moiety substituted with a 3-methyl-1,2,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of 4-aminobenzonitrile with tert-butylamidoxime in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) at ambient temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Conversion to amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown affinity for metabotropic glutamate receptors, which are involved in neurological processes . The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
  • 4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride

Uniqueness: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with tailored biological activities .

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXBJYRWWOPAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506539
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76635-31-9
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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